molecular formula C17H23N3O3 B2704008 4-((2-Cyanophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid CAS No. 1048005-55-5

4-((2-Cyanophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid

Cat. No. B2704008
CAS RN: 1048005-55-5
M. Wt: 317.389
InChI Key: HPKUTCBQAIPCID-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyanophenyl group would likely contribute to the compound’s aromaticity, while the amino and carboxylic acid groups could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The cyanophenyl group might undergo reactions typical of aromatic compounds, while the amino groups could participate in acid-base reactions. The carboxylic acid group could undergo reactions such as esterification .

Scientific Research Applications

Asymmetric Hydrogenation for γ-Lactams and γ-Amino Acids

Cyano-Borrowing Reaction for Amination

Imidazole Synthesis

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

Future research could focus on exploring the potential applications of this compound, investigating its synthesis and properties in more detail, and assessing its safety and environmental impact .

properties

IUPAC Name

4-(2-cyanoanilino)-2-(hexylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-2-3-4-7-10-19-15(17(22)23)11-16(21)20-14-9-6-5-8-13(14)12-18/h5-6,8-9,15,19H,2-4,7,10-11H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKUTCBQAIPCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(CC(=O)NC1=CC=CC=C1C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-Cyanophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid

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